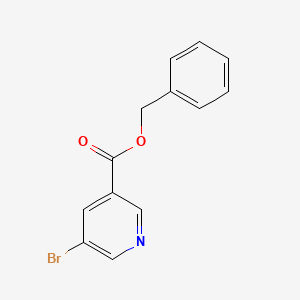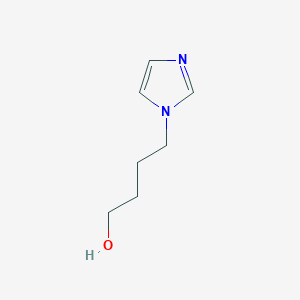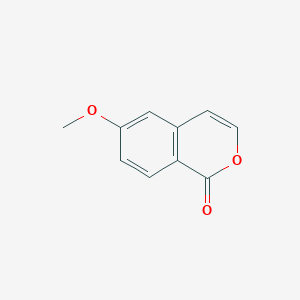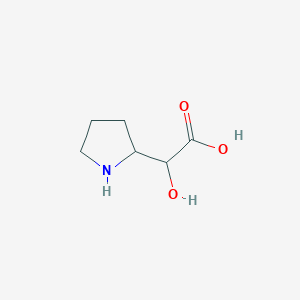![molecular formula C17H16O3 B3280827 4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]benzaldehyde CAS No. 723332-06-7](/img/structure/B3280827.png)
4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]benzaldehyde
Vue d'ensemble
Description
“4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]benzaldehyde” is a chemical compound with the molecular formula C17H16O3 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H16O3/c1-12-3-6-15 (9-13 (12)2)17 (19)11-20-16-7-4-14 (10-18)5-8-16/h3-10H,11H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis
This compound has a molecular weight of 268.31 . It is a powder at room temperature . The melting point is reported to be between 65-66 degrees Celsius .Applications De Recherche Scientifique
Luminescence Sensing : Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks, which are related to the compound , have been found to be sensitive to benzaldehyde-based derivatives. These frameworks exhibit potential as fluorescence sensors for these chemicals (Shi et al., 2015).
Regiospecific Lithiation : Studies on the dimethylacetal of benzaldehyde and its derivatives have demonstrated regiospecific deprotonation at specific positions by alkyl lithiums, leading to the formation of various substituted benzaldehydes. This indicates potential applications in synthetic organic chemistry (Plaumann, Keay, & Rodrigo, 1980).
Crystal Structure Analysis : Compounds related to 4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]benzaldehyde, such as those containing dimethylphenyl groups, have been analyzed for their crystal structures, offering insights into their molecular configurations and potential applications in materials science (Hu et al., 2010).
Photoreactions and Photochemistry : Research on benzil derivatives with a crown ether moiety, including compounds similar to this compound, has explored their photoreactions, which can be influenced by ions like sodium. This has implications for photochemical studies and potential applications in photolithography or photo-triggered processes (Hirano, Kurumaya, & Tada, 1981).
Catalysis in Organic Reactions : The compound and its related structures have been studied for their roles in catalyzing various organic reactions, such as the Tishchenko reaction, which is a critical process in organic synthesis (Zuyls et al., 2008).
Oxidation Studies : The oxidation of benzaldehyde derivatives, including dimethylphenyl variants, has been examined. These studies contribute to understanding the chemical behavior and potential uses of these compounds in oxidation reactions and related applications (Malik, Asghar, & Mansoor, 2016).
Mécanisme D'action
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation . Safety precautions include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
4-[2-(3,4-dimethylphenyl)-2-oxoethoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-12-3-6-15(9-13(12)2)17(19)11-20-16-7-4-14(10-18)5-8-16/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCUWABIHJIBLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC2=CC=C(C=C2)C=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


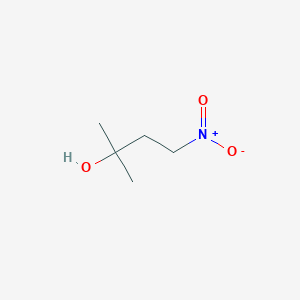
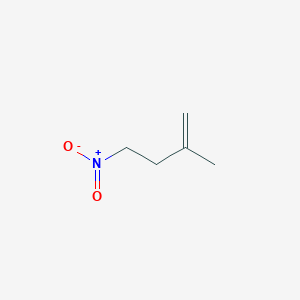
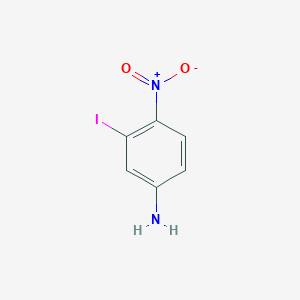
![4-[2-(4-Methoxy-phenyl)-vinyl]-pyridine](/img/structure/B3280786.png)
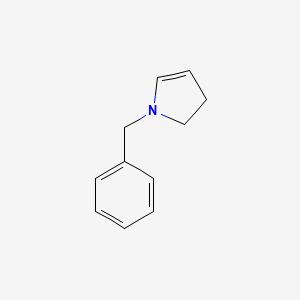

![11-Hydroxy-5,11-dihydro-dibenzo[b,e]azepin-6-one](/img/structure/B3280805.png)
![2-Chloronaphtho[1,8-de][1,3,2]dioxaphosphinine](/img/structure/B3280807.png)
